molecular formula C2H4O3P+ B154616 Vinylphosphonic acid CAS No. 1746-03-8

Vinylphosphonic acid

Cat. No.: B154616
CAS No.: 1746-03-8
M. Wt: 108.03 g/mol
InChI Key: ZTWTYVWXUKTLCP-UHFFFAOYSA-N
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Description

Vinylphosphonic acid is an organophosphorus compound with the chemical formula C₂H₅O₃P. It is a colorless, low-melting solid, although commercial samples are often yellowish viscous liquids. This compound is primarily used in the preparation of adhesives and as a monomer for polymerization to produce polythis compound .

Mechanism of Action

Target of Action

Vinylphosphonic acid (VPA) is an organophosphorus compound that primarily targets the interfaces between organic and inorganic phases . It is used in the surface treatment of metal substrates .

Mode of Action

VPA interacts with its targets by promoting adhesion between organic and inorganic phases . This interaction is achieved through the polymerization of this compound, which gives polythis compound . This polymerization process is carried out in the presence of initiator systems and chain transfer agents .

Biochemical Pathways

It is known that the polymerization of vpa results in the formation of polythis compound, which is known for promoting adhesion between organic and inorganic phases . This suggests that VPA may affect biochemical pathways related to adhesion processes.

Pharmacokinetics

It is known that vpa is used in the surface treatment of metal substrates , suggesting that it may have properties that allow it to adhere to and interact with these surfaces.

Result of Action

The primary result of VPA’s action is the promotion of adhesion between organic and inorganic phases . This is achieved through the formation of polythis compound, which is known for its adhesive properties . This makes VPA useful in a variety of applications, including scale and corrosion treatment, fuel cell development, dental cements, hydrogels for drug delivery, and components in biomimetic mineralization .

Action Environment

Given its use in surface treatment of metal substrates , it can be inferred that VPA’s action, efficacy, and stability may be influenced by factors such as the properties of the substrate and the surrounding environment.

Biochemical Analysis

Biochemical Properties

VPA is used in the preparation of polyvinylphosphonic acid by radical polymerization in the presence of initiator systems and chain transfer agents . Synthetic polymers, which include functional polymers bearing phosphonic acid groups at the side chain such as polythis compound and its copolymers, are designed to yield a desired set of properties such as electrical conductivity and biomimetic behavior together with thermal, chemical, and mechanical resistance .

Cellular Effects

It has been found that the polymerization of VPA gives polythis compound, which is best known for promoting adhesion between organic and inorganic phases . Such interfaces exist between coatings and the substrates to which they are applied .

Molecular Mechanism

The molecular mechanism of this compound involves the addition of PCl3 to acetaldehyde to form an adduct, which then reacts with acetic acid to form a chloride. This chloride undergoes dehydrochlorination to afford the target .

Temporal Effects in Laboratory Settings

It is known that the polymerization of VPA gives polythis compound, which is used in various applications such as scale and corrosion treatment .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. A study on the antiviral activity of VPA copolymers against influenza virus showed that prophylactic intranasal administration of the polymer in a murine model of influenza pneumonia completely prevented the virus-induced death of animals .

Metabolic Pathways

It is known that VPA can be prepared from acetaldehyde, a compound involved in several metabolic pathways .

Transport and Distribution

It is known that VPA is used in the surface treatment of metal substrates .

Subcellular Localization

It is known that VPA is used in the surface treatment of metal substrates .

Preparation Methods

Vinylphosphonic acid can be synthesized through several methods, with the most common involving the addition of phosphorus trichloride to acetaldehyde. The reaction proceeds as follows:

  • Phosphorus trichloride reacts with acetaldehyde to form an adduct:

    PCl3+CH3CHOCH3CH(O-)PCl3\text{PCl}_3 + \text{CH}_3\text{CHO} \rightarrow \text{CH}_3\text{CH(O-)}\text{PCl}_3 PCl3​+CH3​CHO→CH3​CH(O-)PCl3​

  • This adduct then reacts with acetic acid:

    CH3CH(O-)PCl3+2CH3CO2HCH3CH(Cl)PO(OH)2+2CH3COCl\text{CH}_3\text{CH(O-)}\text{PCl}_3 + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{CH}_3\text{CH(Cl)PO(OH)}_2 + 2 \text{CH}_3\text{COCl} CH3​CH(O-)PCl3​+2CH3​CO2​H→CH3​CH(Cl)PO(OH)2​+2CH3​COCl

  • Finally, the chloride undergoes dehydrochlorination to yield this compound:

    CH3CH(Cl)PO(OH)2CH2=CHPO(OH)2+HCl\text{CH}_3\text{CH(Cl)PO(OH)}_2 \rightarrow \text{CH}_2=\text{CHPO(OH)}_2 + \text{HCl} CH3​CH(Cl)PO(OH)2​→CH2​=CHPO(OH)2​+HCl

Industrial production methods often utilize 2-chloroethylphosphonic acid, a plant growth regulator, as a precursor .

Chemical Reactions Analysis

Vinylphosphonic acid undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polythis compound, which is used in various applications such as adhesives and coatings.

    Substitution Reactions: The vinyl group can participate in addition reactions with various reagents.

    Complex Formation: this compound can form complexes with metal ions, which are useful in various applications.

Common reagents and conditions used in these reactions include free radical initiators for polymerization and metal salts for complex formation. Major products formed from these reactions include polythis compound and metal complexes .

Comparison with Similar Compounds

Vinylphosphonic acid can be compared with other similar compounds such as:

  • Ethenephosphonic acid
  • Ethylenephosphonic acid
  • P-Ethenylphosphonic acid

What sets this compound apart is its unique combination of a vinyl group and phosphonic acid groups, which allows for both polymerization and strong adhesion properties. This makes it particularly useful in applications requiring both properties, such as in adhesives and coatings .

Properties

IUPAC Name

ethenylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWTYVWXUKTLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27754-99-0
Record name Poly(vinylphosphonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27754-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40862745
Record name Phosphonic acid, P-ethenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1746-03-8, 27754-99-0
Record name Vinylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1746-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-ethenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-ethenyl-, homopolymer
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-ethenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylphosphonic acid
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Record name Phosphonic acid, ethenyl-, homopolymer
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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